11-Hydroxycanthin-6-one
Overview
Description
Synthesis Analysis
The synthesis of canthin-6-one derivatives, including 11-Hydroxycanthin-6-one, has been explored through various synthetic routes. A notable method includes the total synthesis of 1-methoxycanthin-6-one, a structurally related compound, through a one-pot conversion from β-carboline-1-carbaldehyde. This process highlights the efficiency of synthesizing the canthin-6-one skeleton, potentially applicable to the synthesis of 11-Hydroxycanthin-6-one (Suzuki et al., 2004).
Molecular Structure Analysis
The molecular structure of canthin-6-one alkaloids, including 11-Hydroxycanthin-6-one, is characterized by a distinctive tricyclic skeleton that incorporates several functional groups contributing to their chemical diversity and biological activity. Research on the stereochemistry of related compounds reveals the intricacies of their molecular conformation and the impact of substituents on their structural dynamics (Patel et al., 2000).
Chemical Reactions and Properties
Canthin-6-one alkaloids undergo a variety of chemical reactions, including cyclocondensation and annulation, to form complex heterocyclic structures. These reactions are pivotal for the functionalization and derivatization of the canthin-6-one core, enabling the synthesis of diverse analogs with varied biological activities (Kumar et al., 2007).
Physical Properties Analysis
The physical properties of 11-Hydroxycanthin-6-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their isolation, purification, and application in various fields. The crystalline structure of related compounds has been elucidated through X-ray crystallography, providing insights into their conformational stability and molecular interactions (Wei et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of canthin-6-one alkaloids, are fundamental for understanding their mechanism of action and potential applications. Studies on the synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents demonstrate the chemical versatility and potential therapeutic relevance of these compounds (Zhao et al., 2016).
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the potential of canthin-6-one derivatives, including 11-Hydroxycanthin-6-one, as antimicrobial agents. A study by Zhao et al. (2016) synthesized ester derivatives of 10-hydroxycanthin-6-one, closely related to 11-Hydroxycanthin-6-one, and evaluated their antimicrobial activity against various fungi and bacteria. The results indicated significant antifungal and antibacterial activities, suggesting these compounds as promising leads for the development of new antimicrobial agents (Zhao et al., 2016).
Cytotoxic and Antileukemic Properties
11-Hydroxycanthin-6-one has been investigated for its cytotoxic and antileukemic properties. A study by Fukamiya et al. (1986) isolated 11-hydroxycanthin-6-one from the stem of Brucea antidysenterica and evaluated its cytotoxic antileukemic effects. The findings revealed its potential as a therapeutic agent against leukemia (Fukamiya et al., 1986).
Anti-Inflammatory Effects
The anti-inflammatory effects of canthin-6-one derivatives have been explored in various studies. Fan et al. (2013) evaluated the anti-inflammatory effect of 4-methoxy-5-hydroxycanthin-6-one, an analogue of 11-Hydroxycanthin-6-one, and found significant inhibition of inflammatory markers in both in vitro and in vivo models. This suggests potential therapeutic applications for inflammatory diseases (Fan et al., 2013).
Anti-Tumor Activity
Canthin-6-one derivatives have also been evaluated for their anti-tumor activities. Dai et al. (2020) synthesized derivatives of 4-methoxy-5-hydroxycanthin-6-one and assessed their anti-proliferative activities against human cancer cell lines, revealing significant potential as anti-tumor agents (Dai et al., 2020).
Therapeutic Interventions for Ulcerative Colitis
The therapeutic potential of canthin-6-one derivatives in the treatment of ulcerative colitis has been studied. Liu et al. (2009) investigated the effects of 4-methoxy-5-hydroxycanthin-6-one on dextran sulfate sodium-induced rat colitis and found it significantly reduced the severity of colitis, suggesting its potential as a therapeutic intervention for ulcerative colitis (Liu et al., 2009).
Future Directions
properties
IUPAC Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-11-3-1-2-10-13(11)8-6-7-15-9-4-5-12(18)16(10)14(8)9/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNXKZBIIFOWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320200 | |
Record name | 11-Hydroxycanthin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxycanthin-6-one | |
CAS RN |
75969-83-4 | |
Record name | NSC356209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Hydroxycanthin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.